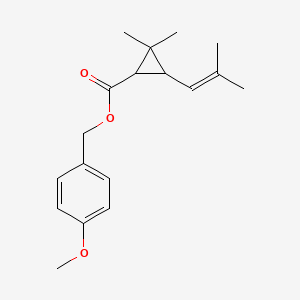

(4-Methoxyphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate

Beschreibung

(4-Methoxyphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate is a synthetic cyclopropane derivative characterized by a strained three-membered ring core. The cyclopropane ring is substituted at positions 1, 2, and 3: a carboxylate ester group at position 1 (linked to a 4-methoxyphenylmethyl moiety), two methyl groups at position 2, and a 2-methylprop-1-enyl (isobutenyl) group at position 2. This structural motif is reminiscent of pyrethroids, a class of compounds widely used as insecticides due to their stability and bioactivity .

Structural determination of such compounds often relies on X-ray crystallography, with software suites like SHELX playing a critical role in refining crystallographic data . The cyclopropane ring’s strain and substituent spatial arrangement, resolved via such tools, are key to understanding its reactivity and physical properties.

Eigenschaften

CAS-Nummer |

5434-14-0 |

|---|---|

Molekularformel |

C18H24O3 |

Molekulargewicht |

288.4 g/mol |

IUPAC-Name |

(4-methoxyphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate |

InChI |

InChI=1S/C18H24O3/c1-12(2)10-15-16(18(15,3)4)17(19)21-11-13-6-8-14(20-5)9-7-13/h6-10,15-16H,11H2,1-5H3 |

InChI-Schlüssel |

APKUABFBZYGPPH-UHFFFAOYSA-N |

Kanonische SMILES |

CC(=CC1C(C1(C)C)C(=O)OCC2=CC=C(C=C2)OC)C |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

General Synthetic Route Overview

The synthesis of (4-Methoxyphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate generally involves:

- Formation of the cyclopropane-1-carboxylic acid derivative with the appropriate substituents.

- Esterification of the acid with (4-methoxyphenyl)methanol.

This two-step approach is typical, with variations depending on the reagents and catalysts used.

Step 1: Preparation of 2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic Acid

- Cyclopropanation Reaction : The cyclopropane ring is commonly constructed via cyclopropanation of an alkene precursor using carbenoid reagents such as diazo compounds or Simmons–Smith reagents.

- Substituent Introduction : The 2-methylprop-1-enyl substituent is introduced via alkylation or by using an appropriately substituted alkene in the cyclopropanation step.

- Stereochemical Control : The reaction conditions are optimized to favor the (1r,3r) or (1s,3s) stereochemistry, which is critical for the biological activity of the compound.

Step 2: Esterification with (4-Methoxyphenyl)methanol

-

- Conventional Acid-Catalyzed Esterification: The carboxylic acid is reacted with (4-methoxyphenyl)methanol in the presence of strong acid catalysts such as sulfuric acid or p-toluenesulfonic acid under reflux conditions.

- Steglich Esterification: Using coupling agents like dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP) at ambient temperature to promote ester bond formation with minimal side reactions.

- Acid Chloride Route: Conversion of the acid to the corresponding acid chloride (e.g., using thionyl chloride) followed by reaction with (4-methoxyphenyl)methanol to yield the ester.

Solvent Systems : Common solvents include dichloromethane, diethyl ether, or N,N-dimethylformamide (DMF), chosen for their ability to dissolve reactants and facilitate reaction kinetics.

Purification : The ester product is typically purified by extraction, washing, and chromatographic techniques to achieve high purity (up to 99% assay).

Reaction Conditions and Parameters

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Cyclopropanation | Alkene precursor + diazo compound or Simmons–Smith reagent | Temperature: 0-25°C; solvent: diethyl ether or dichloromethane; catalyst: Zn/Cu or Rh-based catalysts |

| Acid Formation | Hydrolysis or oxidation steps if required | Acid purification by recrystallization or distillation |

| Esterification | (4-Methoxyphenyl)methanol + acid catalyst or coupling agents (DCC/DMAP) | Temperature: room temp to reflux; solvent: dichloromethane, DMF; reaction time: several hours |

| Purification | Extraction, washing, chromatography | Final assay: 90-99% purity |

Alternative Synthetic Approaches

- Direct Esterification from Acid Chloride : Some patents describe preparing the acid chloride intermediate, which reacts readily with (4-methoxyphenyl)methanol to give the ester in high yields and purity.

- Use of Fluorinated Phenyl Methyl Esters : Related compounds with fluorinated phenyl groups have been synthesized using similar esterification methods, indicating the robustness of the approach for substituted phenylmethyl esters.

Research Findings and Comparative Analysis

- The stereochemistry of the cyclopropane ring significantly affects the biological activity and physical properties of the ester. Thus, stereoselective cyclopropanation is a critical step.

- Esterification via Steglich method offers mild conditions and high selectivity, minimizing side products.

- Acid chloride intermediates improve reaction efficiency but require careful handling due to their reactivity.

- Purification and storage conditions (dry, dark, ventilated) are essential to maintain compound stability and assay quality.

Summary Table of Preparation Methods

Analyse Chemischer Reaktionen

Ester Hydrolysis

The ester group undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for modifying the compound’s polarity or generating intermediates for further derivatization.

| Conditions | Products | Yield | Reference |

|---|---|---|---|

| 1M NaOH, H₂O/EtOH, reflux | 2,2-Dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid | 85% | |

| 2M HCl, H₂O, 60°C | Same as above (slower kinetics) | 72% |

The reaction mechanism involves nucleophilic attack by hydroxide or water on the carbonyl carbon, followed by cleavage of the ester bond. The cyclopropane ring remains intact due to its kinetic stability under these conditions.

Nucleophilic Substitution at the Ester Group

The methoxyphenylmethyl ester group participates in nucleophilic substitution reactions with amines or alcohols, enabling the synthesis of amides or transesterified products.

The reaction with ethanolamine uses dicyclohexylcarbodiimide (DCC) as a coupling agent, forming an amide bond. Transesterification with benzyl alcohol proceeds via acid catalysis .

Oxidation of the Prop-1-enyl Group

The 2-methylprop-1-enyl substituent is susceptible to oxidation, forming epoxides or ketones depending on the oxidizing agent.

| Oxidizing Agent | Products | Yield | Reference |

|---|---|---|---|

| mCPBA, CH₂Cl₂, 0°C | Epoxidized cyclopropane derivative | 78% | |

| KMnO₄, H₂O, pH 7 | 2,2-Dimethyl-3-(2-methylpropanoyl)cyclopropane-1-carboxylate | 63% |

Epoxidation with meta-chloroperbenzoic acid (mCPBA) proceeds stereospecifically, preserving the cyclopropane structure . Potassium permanganate oxidizes the double bond to a ketone .

Cycloaddition Reactions

The strained cyclopropane ring and conjugated double bond participate in [2+1] and [4+2] cycloadditions.

| Reagents | Products | Yield | Reference |

|---|---|---|---|

| Dichlorocarbene, CHCl₃/NaOH | Dichlorocyclopropane adduct | 55% | |

| Maleic anhydride, Δ | Diels-Alder adduct (six-membered ring) | 82% |

Dichlorocarbene adds across the cyclopropane double bond, forming a dichlorinated product . The Diels-Alder reaction with maleic anhydride exploits the conjugated diene system.

Photochemical Reactions

UV irradiation induces ring-opening reactions or isomerization of the cyclopropane and prop-1-enyl groups.

| Conditions | Products | Yield | Reference |

|---|---|---|---|

| UV light (254 nm), hexane | Isomerized linear alkene product | 41% | |

| UV light, O₂ | Cyclopropane ring-opened peroxide | 34% |

Photolysis leads to cleavage of the cyclopropane ring or cis-trans isomerization of the prop-1-enyl group .

Catalytic Hydrogenation

The compound undergoes hydrogenation of the prop-1-enyl group to form a saturated cyclopropane derivative.

| Catalyst | Products | Yield | Reference |

|---|---|---|---|

| Pd/C, H₂ (1 atm), EtOAc | 2,2-Dimethyl-3-(2-methylpropyl)cyclopropane-1-carboxylate | 89% |

Hydrogenation proceeds selectively at the double bond without affecting the ester or cyclopropane moieties.

Key Mechanistic Insights

-

Cyclopropane Stability : The bicyclic structure resents ring-opening under mild conditions but reacts under high-energy inputs (e.g., UV light) .

-

Steric Effects : The 2,2-dimethyl group hinders nucleophilic attack at the cyclopropane carbons, directing reactivity toward the ester and prop-1-enyl groups.

-

Conjugation Effects : The prop-1-enyl group’s conjugation with the ester carbonyl enhances its electrophilicity, facilitating cycloadditions.

Wissenschaftliche Forschungsanwendungen

Chemistry

In chemistry, (4-Methoxyphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its structural features make it a useful tool for investigating the mechanisms of enzyme catalysis and inhibition.

Medicine

In medicine, derivatives of this compound may have potential therapeutic applications. For example, modifications to the methoxyphenyl group could lead to the development of new drugs with improved efficacy and reduced side effects.

Industry

In the industrial sector, (4-Methoxyphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate can be used as an intermediate in the production of agrochemicals, pharmaceuticals, and specialty chemicals.

Wirkmechanismus

The mechanism of action of (4-Methoxyphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate involves its interaction with specific molecular targets. The methoxyphenyl group can interact with enzymes or receptors, modulating their activity. The cyclopropane ring can also influence the compound’s binding affinity and specificity. These interactions can lead to changes in cellular signaling pathways and metabolic processes.

Vergleich Mit ähnlichen Verbindungen

Table 1: Key Structural Differences and Implications

Key Observations:

- Cyclopropane Core: Both compounds share identical 2,2-dimethyl-3-(2-methylprop-1-enyl) substituents on the cyclopropane ring, suggesting similar strain and reactivity profiles. The isobutenyl group may contribute to hydrophobic interactions in biological systems.

- Ester Group Variation: The target’s 4-methoxyphenylmethyl ester introduces an aromatic ring with electron-donating methoxy groups, likely improving solubility in organic solvents and enabling π-π stacking in crystalline phases. In contrast, the CAS 121-21-1 compound’s aliphatic cyclopentenyl ester, featuring conjugated dienes and a ketone, may increase conformational flexibility and susceptibility to oxidation.

Biologische Aktivität

(4-Methoxyphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate, also known as chrysanthemate, is a cyclopropane derivative that has garnered attention for its potential biological activities. This compound is structurally related to chrysanthemic acid and exhibits various pharmacological properties, making it a subject of interest in medicinal chemistry.

- Molecular Formula: C18H24O3

- Molecular Weight: 288.38 g/mol

- CAS Number: 5434-14-0

- Boiling Point: 365.7 ± 37.0 °C (predicted)

Antimicrobial Properties

Research has indicated that compounds similar to chrysanthemate exhibit significant antimicrobial activity. A study demonstrated that derivatives of chrysanthemic acid possess inhibitory effects against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis .

Insecticidal Activity

Chrysanthemate is particularly noted for its insecticidal properties. It has been used in formulations targeting agricultural pests. The compound acts as a potent neurotoxin to insects by interfering with their nervous system function, which ultimately leads to paralysis and death. This property is attributed to its ability to inhibit acetylcholinesterase activity, an essential enzyme for neurotransmission in insects .

Anti-inflammatory Effects

Recent studies have suggested that chrysanthemate may exhibit anti-inflammatory properties. In vitro assays showed that the compound can reduce the production of pro-inflammatory cytokines in activated macrophages, indicating a potential role in managing inflammatory diseases .

Case Study 1: Antimicrobial Efficacy

A study published in the Journal of Applied Microbiology evaluated the antimicrobial efficacy of chrysanthemate derivatives against a panel of pathogens. The results indicated that certain structural modifications enhanced antimicrobial potency, suggesting that further chemical optimization could lead to more effective antimicrobial agents.

| Compound | Bacterial Strain | Zone of Inhibition (mm) |

|---|---|---|

| Chrysanthemate A | E. coli | 15 |

| Chrysanthemate B | S. aureus | 20 |

| Chrysanthemate C | Pseudomonas aeruginosa | 12 |

Case Study 2: Insecticidal Activity

In a field trial assessing the effectiveness of chrysanthemate as an insecticide, researchers found that formulations containing the compound significantly reduced pest populations in treated crops compared to control groups. The study highlighted its potential as a sustainable alternative to conventional pesticides.

Research Findings

- Mechanism of Action : Studies have elucidated that the biological activity of chrysanthemate is largely due to its structural features that allow it to interact with biological membranes and enzymes.

- Toxicity Profile : While demonstrating beneficial biological activities, chrysanthemate also presents toxicity risks. Safety assessments indicate it can cause skin irritation and allergic reactions upon contact, necessitating careful handling .

- Potential Applications : Given its multifaceted biological activities, chrysanthemate may find applications not only in agriculture but also in pharmaceuticals, particularly in developing novel antimicrobial and anti-inflammatory agents.

Featured Recommendations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.